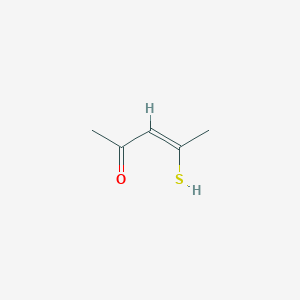
(Z)-4-Mercapto-3-penten-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(Z)-4-Mercapto-3-penten-2-one, also known as this compound, is a useful research compound. Its molecular formula is C5H8OS and its molecular weight is 116.18 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Flavoring and Fragrance Applications
Flavor Profile : (Z)-4-Mercapto-3-penten-2-one is noted for its strong and distinct aroma, often described as onion-like or garlic-like. Its sensory properties make it valuable in the food industry as a flavoring agent.
Case Study: Flavoring Group Evaluation
The European Food Safety Authority (EFSA) has evaluated various flavoring substances, including this compound. The compound was assessed for its safety and efficacy in food applications, demonstrating its potential as a natural flavor enhancer in various food products .
Analytical Chemistry Applications
This compound is utilized in analytical chemistry for the detection and quantification of sulfur compounds.
Methodology: Gas Chromatography
Research has shown that this compound can be effectively analyzed using gas chromatography (GC). This method allows for the separation and identification of volatile compounds in complex mixtures, such as food products or environmental samples .
Sensory Evaluation Studies
Studies have focused on the sensory evaluation of this compound, particularly its odor thresholds and qualities.
Findings from Sensory Analysis
- Odor Thresholds : Research indicates that the odor threshold for this compound is significantly low, making it easily detectable even at trace levels.
- Sensory Qualities : The compound exhibits strong sensory characteristics that can influence consumer perception of food products .
Industrial Applications
Due to its distinctive odor profile, this compound is also explored for potential applications in the fragrance industry. Its inclusion in perfumes and scented products can enhance olfactory experiences.
Eigenschaften
CAS-Nummer |
14803-21-5 |
|---|---|
Molekularformel |
C5H8OS |
Molekulargewicht |
116.18 g/mol |
IUPAC-Name |
(Z)-4-sulfanylpent-3-en-2-one |
InChI |
InChI=1S/C5H8OS/c1-4(6)3-5(2)7/h3,7H,1-2H3/b5-3- |
InChI-Schlüssel |
VGSRLNPOIBVYCM-HYXAFXHYSA-N |
SMILES |
CC(=CC(=O)C)S |
Isomerische SMILES |
C/C(=C/C(=O)C)/S |
Kanonische SMILES |
CC(=CC(=O)C)S |
Key on ui other cas no. |
73059-87-7 |
Synonyme |
3-Pentene-2-thione, 4-hydroxy- (7CI,8CI,9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















